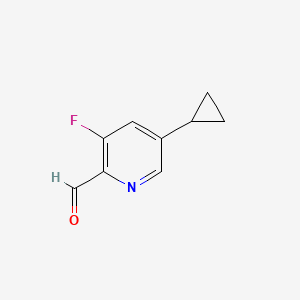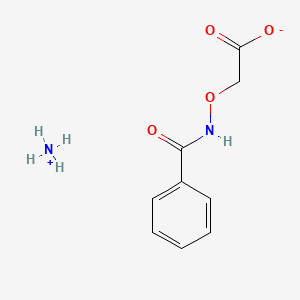
4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 4-(4-isopropil-5-(metiltio)-4H-1,2,4-triazol-3-il)piperidina es un compuesto químico que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de 4-(4-isopropil-5-(metiltio)-4H-1,2,4-triazol-3-il)piperidina generalmente implica la formación del anillo de triazol seguida de la introducción del grupo piperidina. Las condiciones de reacción a menudo incluyen el uso de catalizadores y disolventes específicos para facilitar la formación del producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de 4-(4-isopropil-5-(metiltio)-4H-1,2,4-triazol-3-il)piperidina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metiltio puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El anillo de triazol puede reducirse en condiciones específicas.
Sustitución: El grupo piperidina puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para las reacciones de sustitución. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo metiltio puede producir sulfóxidos o sulfonas, mientras que la sustitución nucleofílica puede introducir varios grupos funcionales en el anillo de piperidina.
Aplicaciones Científicas De Investigación
El dihidrocloruro de 4-(4-isopropil-5-(metiltio)-4H-1,2,4-triazol-3-il)piperidina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y antifúngicas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluyendo como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 4-(4-isopropil-5-(metiltio)-4H-1,2,4-triazol-3-il)piperidina implica su interacción con dianas y vías moleculares específicas. El anillo de triazol puede interactuar con enzimas y receptores, modulando su actividad. El grupo piperidina puede mejorar la afinidad de unión del compuesto y la selectividad para sus dianas. Las vías moleculares exactas involucradas dependen del contexto biológico específico en el que se estudia el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-isopropil-5-pirimidinborónico
- 4-isopropil-5-propiloctano
- 4-(3-isopropil-1,2,4-oxadiazol-5-il)piperidina
Singularidad
El dihidrocloruro de 4-(4-isopropil-5-(metiltio)-4H-1,2,4-triazol-3-il)piperidina es único debido a su combinación específica de los grupos triazol y piperidina, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C11H22Cl2N4S |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
4-(5-methylsulfanyl-4-propan-2-yl-1,2,4-triazol-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C11H20N4S.2ClH/c1-8(2)15-10(13-14-11(15)16-3)9-4-6-12-7-5-9;;/h8-9,12H,4-7H2,1-3H3;2*1H |
Clave InChI |
OUJFWMMFXALCCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=NN=C1SC)C2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


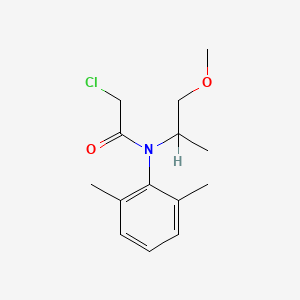
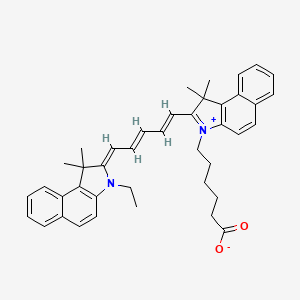
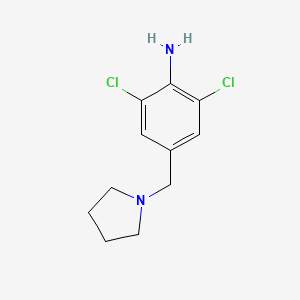
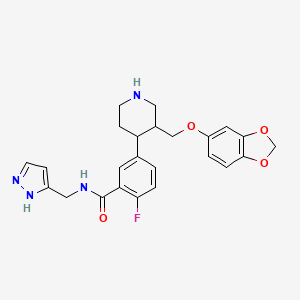
![N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)

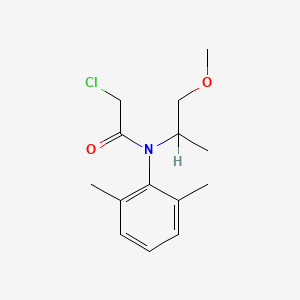
![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)
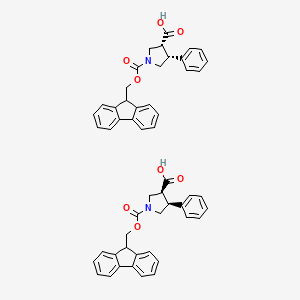
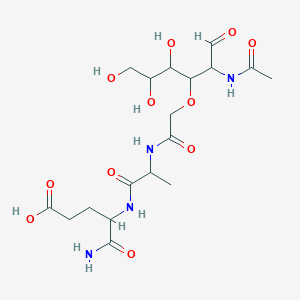

![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)
